molecular formula C22H21N3O5S2 B2572822 N-(3,5-dimethoxyphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide CAS No. 1105224-50-7

N-(3,5-dimethoxyphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide

Cat. No.: B2572822
CAS No.: 1105224-50-7
M. Wt: 471.55
InChI Key: SWDDZLJFAIEZRM-UHFFFAOYSA-N
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Description

Compounds with similar structures, such as N-(3,5-dimethoxyphenyl)benzamide and 3,5-Dimethoxyphenethylamine , are known. These compounds often have interesting chemical and biological properties, but without specific information on the compound , it’s difficult to provide a detailed description.


Synthesis Analysis

The synthesis of similar compounds often involves reactions with benzoyl chloride or other acid chlorides . For example, N-(3,5-dimethoxyphenyl)benzamide was prepared by stirring benzoyl chloride with 3,5-dimethoxyaniline in dioxane .


Molecular Structure Analysis

The molecular structure of similar compounds often involves planar aromatic rings and amide functional groups . For example, in N-(3,5-dimethoxyphenyl)benzamide, the dimethoxyphenyl-amide segment of the molecule is almost planar .


Chemical Reactions Analysis

Similar compounds, such as 3,5-Dimethoxyphenethylamine, have been studied using mass spectrometry, and it’s known that they can undergo reactions like bromination .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined experimentally . For example, the density, freezing point, boiling point, and refractive index of (3,5-Dimethoxyphenyl)acetic acid have been determined .

Scientific Research Applications

Anticancer Activity

Several studies have explored the anticancer properties of sulfonamide derivatives, including those with structural features similar to the compound . Novel sulfonamides carrying biologically active moieties have shown promising activity as cytotoxic agents against various cancer cell lines, such as hepatocellular carcinoma (HepG2), medulloblastoma (Daoy), cervical cancer (HeLa), and colon cancer (HT-29). These compounds have also been evaluated for their ability to inhibit vascular endothelial growth factor receptor (VEGFR)-2, a key target in cancer therapy (Ghorab et al., 2016). Additionally, other research has synthesized and tested substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides, revealing significant anti-inflammatory and anti-cancer activities (Gangapuram & Redda, 2009).

Antimicrobial and Anti-Proliferative Activities

Compounds structurally related to the specified sulfonamide have been investigated for their antimicrobial and anti-proliferative activities. For instance, oxadiazole N-Mannich bases demonstrated in vitro inhibitory activity against pathogenic bacteria and yeast-like fungus Candida albicans, with some derivatives showing broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria (Al-Wahaibi et al., 2021).

Antioxidant and Antibacterial Studies

Derivatives of 1,3,4-oxadiazole and thiophene sulfonamides, similar in structure to the compound of interest, have been synthesized and characterized, showing potent antioxidant and antibacterial activities. These activities were evaluated against specific bacterial strains, demonstrating good antibacterial activity, especially against Staphylococcus aureus, and significant potent antioxidant activity (Karanth et al., 2019).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Without specific information on the compound , it’s difficult to provide details on its safety and hazards .

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S2/c1-14-6-5-7-15(10-14)21-23-22(30-24-21)20-19(8-9-31-20)32(26,27)25(2)16-11-17(28-3)13-18(12-16)29-4/h5-13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDDZLJFAIEZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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